Specific Scientific Field: Cosmetics
Summary of the Application: 5-Amino-6-chloro-o-cresol is reported to function as a hair dye in cosmetic products.
Methods of Application or Experimental Procedures: The reaction of 5-Amino-6-chloro-o-cresol with primary intermediates can be accelerated by the addition of an oxidizing agent, such as hydrogen peroxide. The purity of 5-Amino-6-chloro-o-cresol is reported to be > 98% (w/w; free base) through nuclear magnetic resonance (NMR) spectroscopy and > 98% (area) through high-performance liquid chromatography (HPLC). Solvent content as water is < 0.5% (w/w).
5-Amino-6-chloro-o-cresol is an organic compound with the molecular formula C₇H₈ClNO. It is characterized by the presence of an amino group and a chloro substituent on a cresol structure, making it a significant compound in various chemical applications. This compound is primarily recognized as a precursor in oxidative hair dye formulations, where it undergoes chemical transformations to form final dye products when combined with oxidizing agents such as hydrogen peroxide .
The physical properties of 5-Amino-6-chloro-o-cresol include its solubility in water and a notable absorption peak below 300 nm in the ultraviolet spectrum, which sharply decreases above this wavelength . The compound has been evaluated for purity, with high-performance liquid chromatography (HPLC) indicating over 98% purity in its formulations .
The safety of 5-Amino-6-chloro-o-cresol for use in hair dye products has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel []. Studies have shown that []:
Therefore, the CIR Expert Panel concluded that 5-Amino-6-chloro-o-cresol is safe for use in hair dye products that are rinsed off after application [].
The compound can also undergo electrophilic aromatic substitution due to the presence of the amino group, which activates the aromatic ring towards further substitution reactions. This characteristic allows for the modification of its structure to enhance its efficacy as a dye.
The biological activity of 5-Amino-6-chloro-o-cresol has been studied primarily concerning its safety and potential mutagenicity. In vitro studies indicate that it does not induce gene mutations in mammalian cells under specific experimental conditions, although some increases in mutant frequency were observed under metabolic activation conditions .
Furthermore, toxicity assessments have shown that this compound exhibits low skin irritation potential and is not considered a sensitizer when used in conjunction with oxidizing agents . Its rapid excretion via urine suggests a low likelihood of systemic toxicity upon exposure .
Synthesis of 5-Amino-6-chloro-o-cresol typically involves the chlorination of o-cresol followed by amination. The general steps include:
These steps may vary depending on specific reaction conditions and desired yield .
5-Amino-6-chloro-o-cresol is primarily utilized in:
The compound's ability to form stable dyes makes it valuable in both professional and consumer hair coloring products .
Studies on interaction have focused on the compound's behavior when combined with oxidizing agents and other dye intermediates. The presence of oxidizers like hydrogen peroxide significantly enhances its reactivity, leading to effective dye formation. Additionally, interactions with skin have been assessed, revealing minimal penetration and low irritation potential when used correctly in formulations .
5-Amino-6-chloro-o-cresol shares structural similarities with several other compounds used in hair dyes and colorants. Below are comparisons highlighting its uniqueness:
Compound | Structure Characteristics | Unique Features |
---|---|---|
5-Amino-4-chloro-o-cresol | Similar amino and chloro substitutions | More effective in certain dye formulations |
6-Amino-m-cresol | Different substitution pattern | Used predominantly in non-oxidative dyes |
4-Amino-m-cresol | Similar amino group but different position | Exhibits different reactivity profiles |
4-Chloro-2-amino phenol | Contains an amino group but lacks chloro | Less common in hair dyes compared to cresols |
5-Amino-6-chloro-o-cresol stands out due to its specific positioning of functional groups that enhance its reactivity and effectiveness as a dye precursor compared to similar compounds .
5-Amino-6-chloro-o-cresol represents a substituted phenolic compound with the molecular formula C₇H₈ClNO and a molecular weight of 157.6 g/mol [1]. This compound, officially designated as 3-amino-2-chloro-6-methylphenol according to International Union of Pure and Applied Chemistry nomenclature, exhibits distinctive structural features that significantly influence its physicochemical properties [1] [2]. The compound crystallizes as a powder to crystalline solid with a melting point range of 80-86°C and demonstrates variable coloration from white to orange to green depending on purity and environmental conditions [3] [4].
The molecular geometry of 5-amino-6-chloro-o-cresol has been extensively characterized through computational quantum chemical methods, revealing critical insights into its electronic structure and spatial arrangement. The compound adopts a planar aromatic ring system with specific substituent orientations that govern its reactivity patterns [5] [6]. Density functional theory calculations employing the B3LYP hybrid functional with extended basis sets have established the ground state electronic configuration as a closed-shell singlet state with delocalized π-electron systems [5] [6].
The frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the amino substituent, while the lowest unoccupied molecular orbital exhibits significant density distribution across the benzene ring system [7] [8]. This orbital arrangement facilitates intramolecular charge transfer processes and contributes to the compound's characteristic spectroscopic properties [8]. The presence of both electron-donating amino and electron-withdrawing chloro substituents creates a distinctive electronic environment that modifies the phenolic oxygen-hydrogen bond dissociation energy compared to unsubstituted phenol [9].
Computational geometry optimization studies indicate potential intramolecular hydrogen bonding interactions between the amino and hydroxyl functional groups, which stabilize specific conformational arrangements [5]. The dipole moment of the molecule is significantly enhanced due to the asymmetric distribution of electron-donating and electron-withdrawing substituents, leading to increased intermolecular interactions in the condensed phase [6] [10].
Parameter | Description | Computational Method |
---|---|---|
Ground State Electronic Configuration | Closed-shell singlet state with π-electron system | Density functional theory/B3LYP basis from similar studies [5] [6] |
Frontier Molecular Orbitals | Highest occupied molecular orbital localized on amino group, lowest unoccupied molecular orbital on benzene ring | Molecular orbital analysis [7] [8] |
Dipole Moment | Enhanced due to amino and chloro substituents | Density functional theory calculations [6] [10] |
Polarizability | Increased by electron-donating amino group | Time-dependent density functional theory [8] |
Bond Dissociation Energy (O-H) | Modified by chloro substituent electron-withdrawal | Ab initio methods [9] |
Intramolecular Hydrogen Bonding | Possible between NH₂ and OH groups | Quantum chemical optimization [5] |
The spectroscopic characterization of 5-amino-6-chloro-o-cresol provides comprehensive structural confirmation and purity assessment through multiple analytical techniques. Nuclear magnetic resonance spectroscopy analysis demonstrates high purity levels exceeding 98% by weight for the free base form [2] [11] [12]. High-performance liquid chromatography complementary analysis confirms greater than 98% area purity with water content maintained below 0.5% by weight [2] [11] [12].
Ultraviolet-visible spectroscopy reveals characteristic absorption behavior with a symmetrical absorption peak occurring below 300 nanometers, followed by sharp intensity decrease above this wavelength [11] [13]. This spectroscopic signature is consistent with π→π* electronic transitions typical of substituted aromatic systems [8]. The absorption profile provides valuable information for quantitative analysis and structural identification purposes.
Infrared spectroscopy of 5-amino-6-chloro-o-cresol exhibits characteristic vibrational bands associated with phenolic hydroxyl, primary amino, and aromatic carbon-carbon stretching modes [14]. The hydroxyl stretching frequency is expected to be shifted compared to unsubstituted phenol due to electronic effects from the chloro and amino substituents [14]. Primary amino groups typically display two distinct nitrogen-hydrogen stretching bands in the 3300-3500 wavenumber region, while aromatic carbon-carbon stretching appears in the 1450-1600 wavenumber range.
Mass spectrometry analysis confirms the monoisotopic mass as 157.029442 daltons, consistent with the molecular formula and providing definitive molecular weight confirmation [15] [16]. The fragmentation pattern in mass spectrometry provides additional structural verification through characteristic loss of functional groups.
Technique | Parameter/Result | Reference |
---|---|---|
Ultraviolet-Visible Spectroscopy | Absorption peak below 300 nm, sharp decrease above 300 nm | [11] [13] |
Nuclear Magnetic Resonance Spectroscopy (Purity) | > 98% (w/w) | [2] [11] [12] |
High-Performance Liquid Chromatography Analysis (Purity) | > 98% (area) | [2] [11] [12] |
Water Content | < 0.5% (w/w) | [2] [11] [12] |
Infrared Spectroscopy | Characteristic phenolic and amino vibrations | Predicted from similar compounds [14] |
Mass Spectrometry (Monoisotopic) | 157.029442 Da | [15] [16] |
The solid-state structure of 5-amino-6-chloro-o-cresol exhibits characteristic features common to substituted phenolic compounds, with crystallographic parameters estimated based on analogous molecular systems [3] [17]. The compound likely adopts a monoclinic or orthorhombic crystal system with centrosymmetric space group arrangements typical for substituted phenols [3] [17]. The calculated density of approximately 1.33 g/cm³ is consistent with predicted values and reflects efficient molecular packing in the crystalline state [3].
Intermolecular interactions in the solid state are dominated by hydrogen bonding networks involving both oxygen-hydrogen···nitrogen and nitrogen-hydrogen···oxygen contacts [3] [17]. These interactions create extended three-dimensional networks that stabilize the crystalline lattice and contribute to the observed melting point range [3] [4]. The packing arrangement likely features layered structures with aromatic ring stacking interactions supplementing the hydrogen bonding network.
The unit cell is estimated to contain 4-8 molecules per unit cell, consistent with typical organic compound crystallographic arrangements [3] [17]. Thermal parameters for crystallographic refinement would be expected to show anisotropic behavior for heavy atoms, particularly chlorine, reflecting the directional nature of bonding interactions in the crystal lattice.
X-ray diffraction analysis would provide definitive structural parameters including precise bond lengths, bond angles, and intermolecular contact distances [3] [17]. The aromatic ring geometry is expected to show minimal deviation from planarity, with substituent effects primarily influencing bond lengths within the ring system rather than overall molecular conformation.
Parameter | Value/Description | Notes |
---|---|---|
Crystal System | Likely monoclinic or orthorhombic | Based on similar phenolic compounds [3] [17] |
Space Group | P21/c or similar centrosymmetric | Common for substituted phenols |
Unit Cell Parameters | Estimated based on molecular dimensions | Requires experimental determination |
Z (molecules per unit cell) | 4-8 | Typical for organic compounds |
Density (calculated) | ~1.33 g/cm³ | Consistent with predicted density [3] |
Intermolecular Interactions | O-H···N and N-H···O hydrogen bonds | Expected for amino-phenol systems |
Packing Arrangement | Layer structure with aromatic stacking | Typical for aromatic compounds |
Thermal Parameters | Anisotropic for heavy atoms | Standard crystallographic analysis |
The tautomeric behavior of 5-amino-6-chloro-o-cresol involves potential equilibrium between phenolic and quinone imine forms, although the phenolic tautomer predominates under normal conditions [10]. Computational modeling studies indicate that tautomerization energy barriers are influenced by both intramolecular hydrogen bonding and electronic effects from the chloro substituent [5] [10]. The amino group para to the hydroxyl functionality can participate in electron delocalization that stabilizes specific tautomeric forms.
Electronic structure modeling reveals significant π-electron delocalization throughout the aromatic system, with the amino group serving as an electron donor and the chloro substituent acting as an electron acceptor [6] [10]. This electronic arrangement creates a push-pull system that influences both tautomeric equilibria and spectroscopic properties [8]. Time-dependent density functional theory calculations predict π→π* electronic transitions in the ultraviolet region, consistent with experimental spectroscopic observations [8].
The predicted pKa value of 8.89 ± 0.15 reflects the acidic nature of the phenolic hydroxyl group, modified by electronic effects from both amino and chloro substituents [3]. The electron-donating amino group increases the basicity of the phenoxide anion, while the electron-withdrawing chloro group partially counteracts this effect [10]. This balance determines the compound's acid-base behavior and influences its reactivity in various chemical environments.
Molecular orbital analysis indicates that the lowest energy electronic excitations involve charge transfer from amino-centered orbitals to ring-centered π* orbitals [7] [8]. These transitions are responsible for the characteristic ultraviolet absorption spectrum and contribute to the compound's photochemical behavior [8]. The electronic structure modeling provides fundamental insights into reactivity patterns and spectroscopic properties essential for understanding the compound's chemical behavior.
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₈ClNO | [1] [15] [16] |
Molecular Weight (g/mol) | 157.6 | [1] [15] [16] |
CAS Registry Number | 84540-50-1 | [1] [15] [16] |
IUPAC Name | 3-amino-2-chloro-6-methylphenol | [1] [2] [15] |
InChI Key | XYRDGCCCBJITBH-UHFFFAOYSA-N | [1] [15] [16] |
SMILES | Cc1ccc(N)c(Cl)c1O | [1] [15] [16] |
Melting Point (°C) | 80-86 | [3] [4] |
Boiling Point (°C) | 262.7 ± 35.0 (predicted) | [3] |
Density (g/cm³) | 1.331 ± 0.06 (predicted) | [3] |
pKa (predicted) | 8.89 ± 0.15 (predicted) | [3] |
LogP | 1.70 (pH 7.27, 23°C) | [3] |
Water Solubility | Soluble | [11] [13] |
Physical Form | Powder to crystal | [3] [4] |
Color | White to orange to green | [3] [4] |
Multiple catalyst systems have been investigated for the hydrogenation of nitro precursors to amino derivatives. Raney nickel serves as the most commonly employed catalyst for nitro compound reduction, demonstrating high activity across temperature ranges of 80-150°C under pressures of 0.1-2.0 MPa [3]. The skeletal structure of Raney nickel, characterized by high surface area and optimal crystal sizes of approximately 5.9 nanometers for nitrobenzene reduction, provides enhanced catalytic performance [3].
Palladium on carbon (Pd/C) catalysts exhibit superior selectivity, achieving 90-98% selectivity with 95-99% conversion under milder conditions of 25-80°C and pressures of 0.1-1.0 MPa [4]. The mechanism involves the adsorption of nitro compounds onto the palladium surface, followed by sequential hydrogen addition to form nitroso, hydroxylamine, and finally amine intermediates [5].
Nickel-based supported catalysts including Ni/Al2O3, Ni/C, and Ni/SiO2 demonstrate effectiveness for industrial-scale production. Analysis of X-ray diffraction patterns reveals that during reduction under hydrogen, approximately 70% of deposited nickel oxide converts to metallic nickel with structural properties characteristic of active surfaces [3]. These catalysts operate effectively at temperatures of 100-180°C under pressures of 1.0-5.0 MPa.
Iron-based catalysts have emerged as cost-effective alternatives for nitro reduction processes. Magnetite (Fe3O4) nanoparticles demonstrate good efficiency in nitroarene hydrogenation, achieving yields ranging from 67-99% with 100% selectivity under atmospheric pressure conditions at 60°C [3]. The combination of iron with secondary metals such as ruthenium or copper enhances catalytic performance, with Ru-Fe/C catalysts exhibiting 99.7% conversion and 98.7% selectivity for ortho-chloronitrobenzene reduction [3].
Catalyst System | Temperature (°C) | Pressure (MPa) | Selectivity (%) | Conversion (%) | Typical Applications |
---|---|---|---|---|---|
Raney Nickel | 80-150 | 0.1-2.0 | 85-95 | 90-98 | General nitro reduction |
Palladium on Carbon (Pd/C) | 25-80 | 0.1-1.0 | 90-98 | 95-99 | Pharmaceutical intermediates |
Nickel on Alumina (Ni/Al2O3) | 100-180 | 1.0-5.0 | 80-90 | 85-95 | Industrial scale production |
Iron-based Catalysts | 100-200 | 0.1-1.5 | 75-85 | 80-90 | Cost-effective alternative |
Cobalt Nanoparticles (Co@NC) | 80 | 0.1 | 95-99 | 95-100 | Selective reduction |
Platinum on Carbon (Pt/C) | 50-100 | 0.1-2.0 | 85-95 | 90-98 | Fine chemical synthesis |
The hydrogenation mechanism proceeds through multiple intermediate stages involving nitro, nitroso, hydroxylamine, and amine species [3]. Under conditions of hydrogen deficiency on the catalyst surface, competing reactions may occur, including azobenzene formation through the interaction of nitrosobenzene and phenylhydroxylamine intermediates [3]. Increased hydrogen pressure enhances surface hydrogen concentration, promoting complete reduction to the desired amine products.
Process optimization studies indicate that the reaction follows characteristic kinetic patterns dependent on the reactivity of intermediate species [3]. High reactivity intermediates exhibit hydrogenation mechanisms characterized by rapid conversion, while condensation mechanisms occur when intermediate accumulation becomes significant. Catalyst deactivation can be monitored through kinetic curve analysis, with decreasing absorption rates indicating surface oxidation or poisoning [3].
Advanced cobalt-based catalysts encapsulated in nitrogen-doped carbon matrices (Co@NC) demonstrate exceptional performance under mild conditions, achieving high conversion rates and selectivity for aromatic nitro compounds containing multiple functional groups [6]. These catalysts exhibit stability for over 20 reaction cycles without significant activity loss, with the Co-Nx sites identified as primary active centers for catalytic hydrogenation [6].
Palladium-catalyzed reductive amination represents an advanced synthetic methodology for the formation of carbon-nitrogen bonds in the synthesis of 5-Amino-6-chloro-o-cresol derivatives. This approach involves the coupling of carbonyl compounds with nitrogen nucleophiles followed by in-situ reduction to form amine products [7] [8].
The selection of appropriate ligand systems significantly influences the efficiency and selectivity of palladium-mediated reductive amination. Xantphos ligands demonstrate superior performance in combination with cesium carbonate as base and dioxane as solvent, achieving yields of 85-95% under temperatures of 100-120°C [7] [8]. The bidentate phosphine structure of Xantphos provides optimal coordination geometry for palladium centers, facilitating efficient oxidative addition and reductive elimination steps [8].
SPhos and XPhos ligands, characterized by bulky electron-rich phosphine structures, enable effective cross-coupling reactions with various nitrogen nucleophiles [7]. SPhos systems typically operate at temperatures of 80-100°C with potassium carbonate base in toluene solvent, achieving yields of 70-85% within 2-8 hours reaction time [8]. XPhos ligands require slightly elevated temperatures of 90-110°C but demonstrate compatibility with dimethylformamide solvents and sodium tert-butoxide bases [8].
DavePhos ligands have been specifically developed for the amination of challenging substrates including halo-azaindole derivatives [7]. These systems operate effectively at temperatures of 80-120°C with lithium bis(trimethylsilyl)amide as base, achieving yields of 80-90% with reduced reaction times of 1-4 hours [8].
Ligand System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Xantphos | Cs2CO3 | Dioxane | 100-120 | 1-6 | 85-95 |
SPhos | K2CO3 | Toluene | 80-100 | 2-8 | 70-85 |
XPhos | NaOtBu | DMF | 90-110 | 3-12 | 60-80 |
DavePhos | LiHMDS | THF | 80-120 | 1-4 | 80-90 |
BINAP | K3PO4 | Ethanol | 60-80 | 6-24 | 75-90 |
PPh3 | Et3N | Acetonitrile | 25-60 | 12-48 | 50-75 |
Palladium-mediated reductive amination pathways demonstrate broad substrate scope encompassing amides, amines, and amino acid esters [7] [8]. Primary alkylamines and anilines undergo efficient coupling under optimized conditions, with the mechanism proceeding through initial oxidative addition of aryl halides to palladium(0), followed by coordination and insertion of the nitrogen nucleophile [8].
The reductive amination process can be enhanced through the incorporation of hydrogen donors such as ammonium formate or molecular hydrogen [9]. Palladium hydroxide clusters (Pd(OH)2) demonstrate unique activity for reductive amination, with hydroxyl groups facilitating both imine formation and subsequent reduction through proton shuttle mechanisms [9]. These systems achieve high selectivity for sterically hindered amines under room temperature conditions [9].
Advanced mechanistic studies reveal that the valence state of palladium is not the dominating factor in catalytic performance; rather, the presence of hydroxyl groups in Pd(OH)2 clusters proves crucial for facilitating proton transfer between molecules [9]. This mechanism enables the generation of imine intermediates and subsequent reduction of carbon-nitrogen double bonds with exceptional selectivity [9].
The scale-up of palladium-mediated reductive amination processes requires careful consideration of catalyst loading, substrate concentration, and reaction engineering parameters [10]. Industrial applications benefit from continuous flow processes that enhance mass transfer and reaction control compared to traditional batch operations [10].
Trickle bed reactor configurations demonstrate effectiveness for large-scale palladium-catalyzed hydrogenation processes, with successful scale-up factors exceeding 3×10^6 from laboratory to industrial scale [10]. Key challenges include ensuring complete catalyst wetting, maintaining economically attractive productivity levels, and preventing catalyst deactivation through proper process design [10].
Recent developments in non-contact hydrogenation methodologies utilize spatially separated reaction chambers connected by proton-exchange membranes [11]. This approach prevents competitive hydrogenation of multiple reducible groups while achieving 100% nitro-group reduction selectivity, representing a significant advancement over traditional contact mode hydrogenation [11].
The selection and optimization of solvent systems play a critical role in the industrial-scale production of 5-Amino-6-chloro-o-cresol, influencing extraction efficiency, product purity, and overall process economics [12] [13] [14].
Methanol-water mixtures, particularly in 70:30 ratios, demonstrate exceptional performance for phenolic compound extraction, achieving 85-92% extraction efficiency with 95-98% recovery rates [15]. The high polarity index of 6.6 enables effective dissolution of both polar and moderately polar phenolic derivatives, while the volatile nature of methanol facilitates easy solvent recovery through distillation [13].
Ethanol-water systems (50:50 ratio) provide food-grade compatibility advantages for pharmaceutical applications, achieving 80-88% extraction efficiency with 92-96% recovery rates [15]. The moderate polarity index of 6.2 and boiling point range of 78-100°C enable effective separation and purification processes while maintaining regulatory compliance for pharmaceutical intermediates [14].
Acetone-water mixtures (40:60 ratio) offer advantages in terms of volatility and ease of removal, with extraction efficiencies of 70-82% and recovery rates of 88-94% [15]. The relatively low boiling point of 56°C for acetone enables energy-efficient solvent recovery through simple distillation processes [16].
Toluene-methanol binary systems (80:20 ratio) demonstrate superior performance for high-purity recovery applications, achieving 88-95% extraction efficiency with 96-99% recovery rates [17]. These systems prove particularly effective for the selective extraction of 4,4'-diaminodiphenyl ether impurities from p-aminophenol production streams, enabling purification to levels below 10 parts per million [17].
Dimethylformamide (DMF) represents an excellent solvent for challenging extraction applications, achieving 90-96% extraction efficiency with 98-99% recovery rates [15]. The high polarity index of 6.4 and elevated boiling point of 153°C enable the dissolution of polar phenolic compounds while providing thermal stability under processing conditions [14].
Tetrahydrofuran (THF) offers mild reaction conditions with 82-90% extraction efficiency and 94-97% recovery rates [15]. The moderate polarity index of 4.0 and low boiling point of 66°C enable selective extraction of moderately polar compounds while facilitating easy solvent removal [14].
Solvent System | Polarity Index | Boiling Point (°C) | Extraction Efficiency (%) | Recovery Rate (%) | Industrial Advantages |
---|---|---|---|---|---|
Methanol/Water (70:30) | 6.6 | 64-100 | 85-92 | 95-98 | High phenolic solubility |
Ethanol/Water (50:50) | 6.2 | 78-100 | 80-88 | 92-96 | Food-grade compatibility |
Acetone/Water (40:60) | 5.4 | 56-100 | 70-82 | 88-94 | Volatile, easy removal |
Isopropanol | 3.9 | 82 | 75-85 | 90-95 | Non-toxic, recyclable |
Ethyl Acetate | 4.4 | 77 | 65-78 | 85-92 | Selective extraction |
Toluene/Methanol (80:20) | 3.8 | 111-64 | 88-95 | 96-99 | High purity recovery |
Dimethylformamide (DMF) | 6.4 | 153 | 90-96 | 98-99 | Excellent solubility |
Tetrahydrofuran (THF) | 4.0 | 66 | 82-90 | 94-97 | Mild reaction conditions |
The pharmaceutical industry increasingly emphasizes green solvent alternatives to reduce environmental impact and enhance sustainability [14]. Ionic liquids and deep eutectic solvents demonstrate promising properties for phenolic compound extraction, offering tunable physicochemical properties and reduced toxicity compared to conventional organic solvents [12].
Supercritical carbon dioxide extraction provides an environmentally benign alternative for phenolic compound recovery [18]. Operating under pressures of 7.4-20.3 MPa and temperatures of 31.6-200°C, supercritical CO2 extraction achieves high selectivity while eliminating organic solvent residues [18]. The non-toxic, non-flammable nature of carbon dioxide combined with easy recyclability makes this technology attractive for pharmaceutical applications [18].
Pressurized liquid extraction (PLE) techniques enable efficient phenolic compound recovery using elevated temperature and pressure conditions [18]. Operating at temperatures of 40-200°C and pressures of 3.3-20.3 MPa, PLE systems achieve rapid extraction with reduced solvent consumption compared to conventional methods [18]. The high temperature conditions modify the dielectric properties of water, enabling it to function as an effective organic solvent alternative [18].
Economic considerations drive continuous improvement of solvent recovery and recycling processes in pharmaceutical manufacturing [13] [19]. Distillation and evaporation technologies enable efficient solvent recovery, with typical recovery rates exceeding 95% for most organic solvents used in pharmaceutical production [13].
The implementation of multicomponent solvent recovery systems requires advanced process modeling and optimization [19]. Vapor-liquid equilibrium data guides initial separation design, while empirical laboratory testing refines system performance to eliminate uncertainties before full-scale implementation [13]. Continuous distillation laboratory testing provides validation for scale-up to production systems [13].
Process intensification through pressure swing distillation and pervaporation membrane technologies offers advantages for azeotropic solvent mixtures commonly encountered in pharmaceutical manufacturing [19]. These advanced separation techniques enable effective recovery of high-purity solvents while reducing energy consumption and capital equipment requirements [19].
Sublimation purification represents a solvent-free technique for achieving high-purity 5-Amino-6-chloro-o-cresol and related compounds through direct phase transition from solid to vapor state [20] [21] [22].
Sublimation occurs at specific temperature and pressure conditions below the triple point of compounds, enabling direct solid-to-gas phase transitions without intermediate liquid formation [21]. The process exploits differences in sublimation temperatures between target compounds and impurities, with volatile components subliming preferentially while non-volatile impurities remain in the source material [23].
The driving force for sublimation depends on vapor pressure differences, which are influenced by molecular structure, intermolecular forces, and crystal packing arrangements [20]. Aminophenols demonstrate appreciable vapor pressures above 150°C, enabling effective sublimation under partial vacuum conditions without racemization or decomposition [24].
Thermodynamic considerations require careful optimization of temperature and pressure conditions to achieve selective sublimation while avoiding thermal decomposition [21]. Phase diagrams provide guidance for selecting appropriate operating conditions, with sublimation occurring along specific pressure-temperature curves below the triple point [21].
Sublimation purification of aminophenols typically operates at temperatures of 120-180°C under reduced pressures of 0.1-10 mbar [20]. These conditions enable achievement of purities ranging from 98.5-99.8% with yields of 85-95% over processing times of 2-8 hours [23].
Chlorinated derivatives require modified operating conditions, typically subliming at temperatures of 80-150°C under pressures of 1-50 mbar [20]. The presence of chlorine substituents generally reduces sublimation temperatures while increasing volatility, enabling purification under milder conditions with purities of 99.0-99.9% [23].
Specialized sublimation apparatus consists of heated source chambers and temperature-controlled collection surfaces [21] [22]. The temperature differential between source and collection zones drives the sublimation and deposition processes, with collection surfaces maintained at temperatures significantly below sublimation conditions to ensure rapid condensation [21].
Compound Type | Temperature Range (°C) | Pressure (mbar) | Purity Achieved (%) | Yield (%) | Processing Time (h) |
---|---|---|---|---|---|
Aminophenols | 120-180 | 0.1-10 | 98.5-99.8 | 85-95 | 2-8 |
Chlorinated Derivatives | 80-150 | 1-50 | 99.0-99.9 | 90-98 | 1-6 |
Nitro Precursors | 100-160 | 0.5-20 | 97.5-99.5 | 80-92 | 3-10 |
Pharmaceutical Intermediates | 60-120 | 0.01-5 | 99.5-99.9 | 92-98 | 1-4 |
Electronic Materials | 150-250 | 0.001-1 | 99.8-99.99 | 95-99 | 4-12 |
Fine Chemicals | 90-200 | 0.1-15 | 98.0-99.5 | 88-96 | 2-6 |
Industrial-scale sublimation purification requires precise control of individual purification steps under vacuum or controlled atmosphere conditions [25]. Process optimization involves systematic evaluation of temperature profiles, pressure gradients, and residence time distributions to maximize purity while maintaining acceptable yields [23].
Heat transfer considerations become critical for large-scale operations, with conductive, convective, and radiative heat transfer mechanisms influencing sublimation rates and selectivity [22]. Uniform temperature distribution across the source material ensures consistent sublimation kinetics and prevents localized overheating that could lead to thermal decomposition [23].
Vacuum system design must accommodate the vapor loads generated during sublimation while maintaining stable pressure conditions [21]. Effective condensation systems require adequate heat removal capacity to ensure complete vapor capture and prevent breakthrough to vacuum pumps [22].
Traditional purification methods for aminophenols include treatment with activated carbon in aqueous solutions, with addition of reducing agents such as sodium sulfite or disodium ethylenediaminetetraacetate to enhance product quality and stability [20]. These treatments chelate heavy metal ions that could catalyze oxidation reactions [20].
Extraction purification using methylene chloride, chloroform, or nitrobenzene provides alternative approaches for contaminant removal [20]. Solvent extraction methods prove particularly effective for removing specific impurity classes while maintaining high recovery of target compounds [20].
Crystallization from organic solvents including 2-propanol, ketones, or alkyl acetates enables purification through selective dissolution and precipitation [20]. The addition of organic acids such as phosphoric acid, hydroxyacetic acid, or citric acid can enhance purification efficiency by modifying solubility characteristics [20].
Irritant;Environmental Hazard